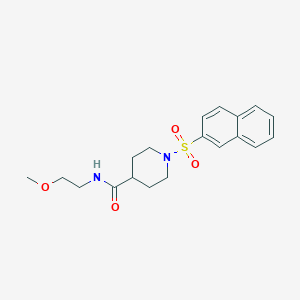
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide, also known as ML297, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide modulates the activity of KATP channels by binding to the sulfonylurea receptor (SUR) subunit, which is responsible for sensing changes in intracellular ATP levels. This compound binding to SUR induces a conformational change that opens the potassium channel pore, leading to membrane hyperpolarization and inhibition of neuronal excitability. This compound also activates the GIRK family of potassium channels by binding to the G protein-coupled inwardly rectifying potassium (GIRK) channel subunit, leading to the opening of the potassium channel pore and membrane hyperpolarization.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, neuronal excitability, pain perception, and cardiovascular function. This compound has been shown to increase insulin secretion by activating KATP channels in pancreatic beta cells. This compound has also been shown to inhibit neuronal excitability by activating KATP and GIRK channels in the brain. This compound has been shown to reduce pain perception by activating GIRK channels in sensory neurons. This compound has also been shown to have cardioprotective effects by activating KATP channels in the heart.
実験室実験の利点と制限
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. However, this compound has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results. This compound also requires careful dosing and monitoring to avoid toxicity.
将来の方向性
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has significant potential for therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and chronic pain. Future research directions include the development of more potent and selective this compound analogs, the investigation of this compound's effects on other ion channels and receptors, and the evaluation of this compound's efficacy and safety in animal models and human clinical trials. This compound also has potential applications in drug discovery and screening, as well as in the development of new diagnostic tools for diseases involving the KATP and GIRK channels.
合成法
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-naphthylsulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of 2-methoxyethylamine. Another method involves the reaction of 2-naphthylsulfonyl chloride with piperidine-4-carboxamide, followed by the addition of 2-methoxyethanamine. The purity and yield of the synthesized compound can be improved by recrystallization or column chromatography.
科学的研究の応用
N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and chronic pain. This compound has been shown to modulate the activity of the ATP-sensitive potassium channel (KATP), which plays a crucial role in the regulation of insulin secretion, neuronal excitability, and cardiovascular function. This compound has also been shown to activate the GIRK family of potassium channels, which are involved in the regulation of neuronal excitability and pain perception.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-25-13-10-20-19(22)16-8-11-21(12-9-16)26(23,24)18-7-6-15-4-2-3-5-17(15)14-18/h2-7,14,16H,8-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORXVNICRQKYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)
![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
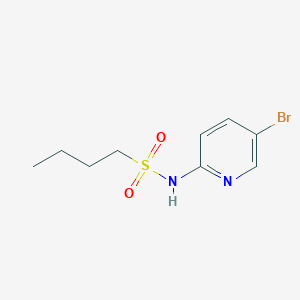
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
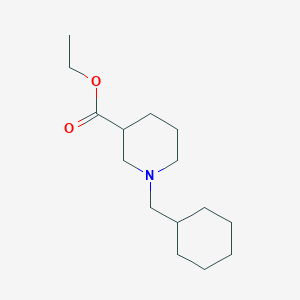
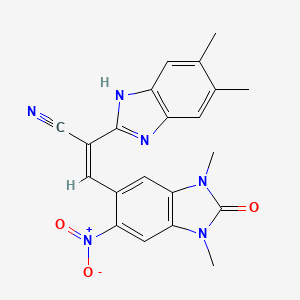
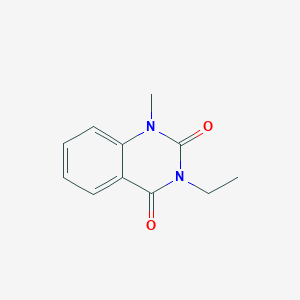
![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)